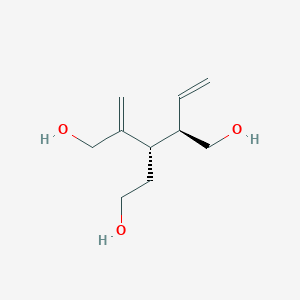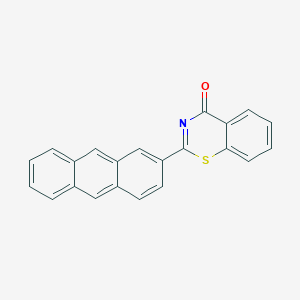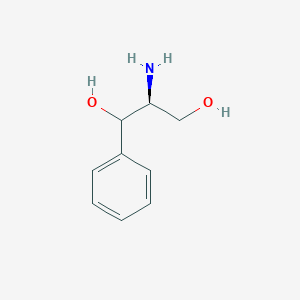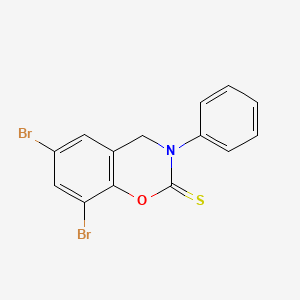
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl and vinyl groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy aldehydes or ketones.
Hydroboration-Oxidation: Adding borane to alkenes followed by oxidation to form alcohols.
Grignard Reaction: Reacting alkyl or aryl magnesium halides with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: Using metal catalysts to add hydrogen to unsaturated bonds.
Continuous Flow Reactors: Employing continuous flow systems for efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Pd/C, PtO₂ for hydrogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or halides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for complex organic synthesis.
Biology: Potential use in biochemical studies and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: A simpler diol with two hydroxyl groups.
2-Ethenyl-3-hydroxyethyl-4-methylene-pentane: A similar compound with slight structural variations.
4-Methylene-2-hydroxyethyl-1,5-pentanediol: Another structurally related compound.
Uniqueness
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
648903-65-5 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(2R,3S)-2-ethenyl-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,9-13H,1-2,4-7H2/t9-,10+/m0/s1 |
Clé InChI |
NPRYYGAEEIFLTE-VHSXEESVSA-N |
SMILES isomérique |
C=C[C@@H](CO)[C@H](CCO)C(=C)CO |
SMILES canonique |
C=CC(CO)C(CCO)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)






![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)

![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
